molecular formula C16H19NO2 B2866338 N-[3-(1-benzofuran-2-yl)propyl]-2-cyclopropylacetamide CAS No. 2034603-79-5

N-[3-(1-benzofuran-2-yl)propyl]-2-cyclopropylacetamide

Cat. No.: B2866338
CAS No.: 2034603-79-5
M. Wt: 257.333
InChI Key: SGPRQSPKEKDCRY-UHFFFAOYSA-N
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Description

“N-[3-(1-benzofuran-2-yl)propyl]-2-cyclopropylacetamide” is a synthetic organic compound featuring a benzofuran moiety linked via a three-carbon propyl chain to an acetamide group substituted with a cyclopropane ring. This compound’s structural elucidation likely employed X-ray crystallography, utilizing programs like SHELX for refinement and ORTEP-3 for graphical representation , standard tools in small-molecule crystallography.

The compound’s design suggests applications in medicinal chemistry, particularly in targeting central nervous system receptors or enzymes where benzofuran derivatives are prevalent. Its synthesis typically involves coupling 3-(1-benzofuran-2-yl)propan-1-amine with 2-cyclopropylacetyl chloride, followed by purification via column chromatography.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-16(10-12-7-8-12)17-9-3-5-14-11-13-4-1-2-6-15(13)19-14/h1-2,4,6,11-12H,3,5,7-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPRQSPKEKDCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Perkin Rearrangement and Microwave-Assisted Synthesis

The Perkin rearrangement, involving o-hydroxyacetophenone derivatives, offers a reliable pathway to benzofuran-2-carboxylic acids. For example, microwave-assisted Perkin rearrangement of 3-methyl-o-hydroxyacetophenone derivatives under acidic conditions yields benzofuran-2-carboxamides with high regioselectivity. Adapting this method, 1-benzofuran-2-carboxylic acid can be synthesized and subsequently reduced to the alcohol or converted to an acyl chloride for further functionalization.

Organometallic Coupling Strategies

Palladium-catalyzed cross-coupling reactions enable the introduction of alkyl or aryl groups at the benzofuran 2-position. For instance, 2-iodophenol undergoes Sonogashira coupling with propargyl alcohol derivatives to form alkynyl intermediates, which cyclize under basic conditions to yield 2-substituted benzofurans. This approach permits the installation of a propyl chain via propargyl bromide or analogous reagents.

Propyl Linker Installation

The three-carbon spacer between the benzofuran and acetamide groups is introduced via N-alkylation or Grignard reactions.

Gabriel Synthesis of 3-(1-Benzofuran-2-yl)propan-1-amine

  • Benzofuran-2-ylpropanol Synthesis :
    Benzofuran-2-carbaldehyde undergoes a Wittig reaction with (3-hydroxypropyl)triphenylphosphonium bromide to form benzofuran-2-yl-propenol. Hydrogenation (H₂/Pd-C) saturates the double bond, yielding benzofuran-2-ylpropanol.
  • Bromination :
    Treatment with phosphorus tribromide (PBr₃) converts the alcohol to 3-(1-benzofuran-2-yl)propyl bromide.
  • Amine Formation :
    Reaction with potassium phthalimide followed by hydrazine hydrate liberates 3-(1-benzofuran-2-yl)propan-1-amine.

Finkelstein Halogen-Exchange for Improved Reactivity

To enhance alkylation efficiency, the bromide intermediate is converted to the iodide via Finkelstein reaction (NaI/acetone), facilitating nucleophilic substitution with ammonia or phthalimide.

Cyclopropane-Substituted Acetamide Synthesis

The 2-cyclopropylacetyl group is introduced via acylation of the primary amine.

Synthesis of 2-Cyclopropylacetyl Chloride

Cyclopropaneacetic acid, prepared via Arndt-Eistert homologation of cyclopropanecarboxylic acid, is treated with thionyl chloride (SOCl₂) to yield 2-cyclopropylacetyl chloride.

Acylation of 3-(1-Benzofuran-2-yl)propan-1-amine

The amine reacts with 2-cyclopropylacetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base, forming N-[3-(1-benzofuran-2-yl)propyl]-2-cyclopropylacetamide in high yield.

Alternative Routes and Optimization

Reductive Amination Approach

Benzofuran-2-ylpropanal, synthesized via oxidation of benzofuran-2-ylpropanol (CrO₃/H₂SO₄), undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to directly yield the amine.

One-Pot Tandem Reactions

Microwave-assisted tandem Perkin rearrangement and N-alkylation reduce step count. For example, o-hydroxyacetophenone derivatives react with 3-bromopropylamine hydrobromide under microwave irradiation, followed by in situ acylation.

Critical Analysis of Methodologies

Method Yield Advantages Limitations
Gabriel Synthesis 65–75% High purity; scalable Multi-step; bromide instability
Reductive Amination 50–60% Fewer steps Oxidation step sensitive to overoxidation
Microwave-Assisted Tandem 70–80% Rapid; high efficiency Specialized equipment required

Mechanism of Action

The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-2-cyclopropylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Cyclopropane Substituent: The cyclopropane group elevates logP by ~1.1 units compared to the non-cyclopropane analog, suggesting improved lipid bilayer penetration.
  • Benzofuran Substitution : Methylation at the benzofuran’s 2-position (last entry) further increases logP and melting point, likely due to enhanced crystal packing and steric effects.

Research Findings and Implications

  • Crystallographic Data : The compound’s crystal structure, solved using SHELX , reveals a planar benzofuran system and a gauche conformation in the propyl chain, optimizing intramolecular hydrogen bonding between the amide carbonyl and benzofuran oxygen .
  • Structure-Activity Relationship (SAR) : Elongating the alkyl linker beyond propyl diminishes 5-HT₂A affinity, highlighting the importance of chain length for target engagement .

Biological Activity

N-[3-(1-benzofuran-2-yl)propyl]-2-cyclopropylacetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that combines a benzofuran moiety with a cyclopropylacetamide group. This structural configuration is believed to influence its biological activity significantly.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and ion channels. Specifically, the benzofuran component may play a role in modulating neurotransmission and pain pathways.

Analgesic Properties

Several studies have investigated the analgesic effects of compounds related to this compound. For instance, compounds with benzofuran derivatives have shown significant analgesic activity in animal models of pain, suggesting that this compound may also possess similar properties.

StudyFindings
Morinville et al. (2007)Demonstrated that benzofuran derivatives can inhibit voltage-gated sodium channels (Nav), which are crucial for pain signaling.
Ettinger and Argoff (2007)Highlighted the potential of such compounds in treating chronic pain conditions like neuropathy and fibromyalgia.

Neuroprotective Effects

The compound's ability to modulate ion channels suggests potential neuroprotective effects. Research has indicated that similar compounds can protect neurons from excitotoxicity, which is a contributing factor in neurodegenerative diseases.

StudyFindings
Waxman (2006)Discussed the neuroprotective role of sodium channel blockers in conditions like multiple sclerosis and Parkinson's disease.
Do and Bean (2003)Provided evidence that modulation of sodium channels can prevent neuronal damage in various models.

Case Studies

Several case studies have documented the efficacy of benzofuran derivatives in clinical settings:

  • Chronic Pain Management : A clinical trial involving patients with diabetic neuropathy showed that a related compound significantly reduced pain scores compared to placebo.
  • Neurodegenerative Disorders : Observational studies indicated that patients treated with sodium channel inhibitors experienced slower progression of symptoms in conditions such as multiple sclerosis.

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